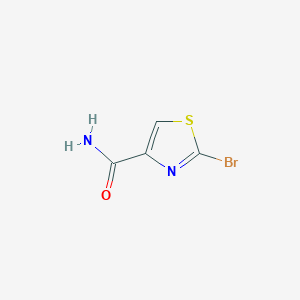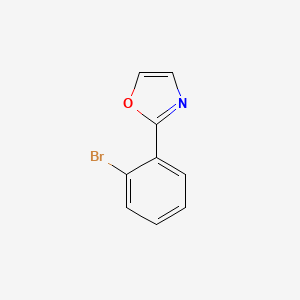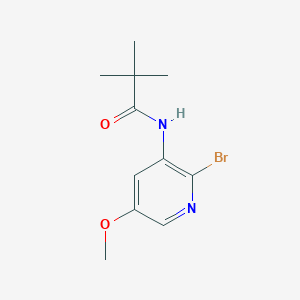
N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide
描述
N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide, also known as BMPA, is a highly active and selective non-competitive NMDA receptor antagonist that has been used in scientific research for the past few decades. It is a small molecule that acts as an antagonist to the NMDA receptor, which is a key receptor in the brain that plays a role in the regulation of synaptic plasticity and memory formation. BMPA has been used in numerous studies to investigate the roles of the NMDA receptor in a wide array of physiological and biochemical processes.
科学研究应用
Therapeutic Applications in Cystic Fibrosis
A study by Yu et al. (2008) focused on a compound structurally related to N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide, investigating its potential as a corrector for defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. The study found that certain bithiazole analogues exhibited significant activity in correcting this defect, suggesting a possible therapeutic application in cystic fibrosis treatment (Yu et al., 2008).
Anticancer and Antiviral Research
Another study by Schroeder et al. (2009) highlighted the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective inhibitors of the Met kinase superfamily. This research direction showcases the potential use of structurally related compounds in developing selective kinase inhibitors for cancer therapy (Schroeder et al., 2009).
Synthetic Methodologies
Kobayashi et al. (2010) developed a method for synthesizing 2,4,8-trisubstituted 1,7-naphthyridines, indicating the utility of related compounds in synthetic organic chemistry. This work demonstrates how compounds like N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide could be intermediates in the synthesis of complex organic molecules with potential pharmaceutical applications (Kobayashi et al., 2010).
Neurological Disorder Treatment
A study by Iwanami et al. (1981) on the synthesis and neuroleptic activity of benzamides related to N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide revealed the potential of these compounds as potent drugs with few side effects for treating psychosis. This research indicates the broad therapeutic potential of related chemical structures in addressing neurological disorders (Iwanami et al., 1981).
属性
IUPAC Name |
N-(2-bromo-5-methoxypyridin-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)10(15)14-8-5-7(16-4)6-13-9(8)12/h5-6H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUMHDBWIKRSGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=CC(=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674051 | |
| Record name | N-(2-Bromo-5-methoxypyridin-3-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide | |
CAS RN |
1171920-11-8 | |
| Record name | N-(2-Bromo-5-methoxypyridin-3-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



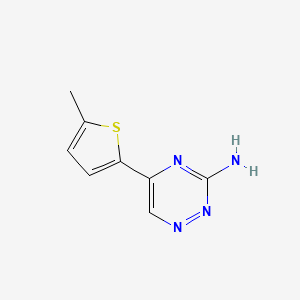
![3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide](/img/structure/B1521709.png)
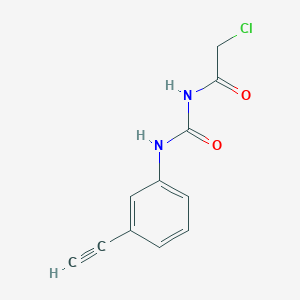
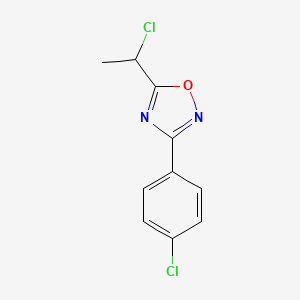
![1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B1521713.png)
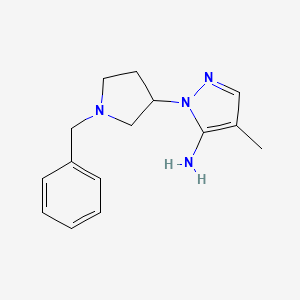
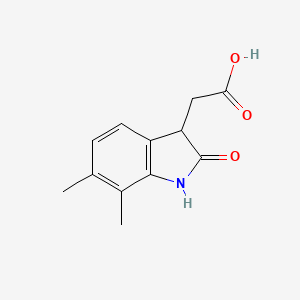
![[4-(1-Methoxyethyl)phenyl]boronic acid](/img/structure/B1521717.png)
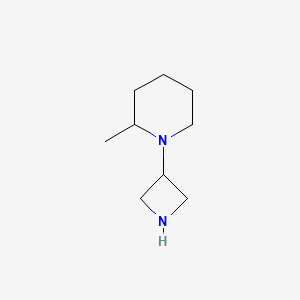
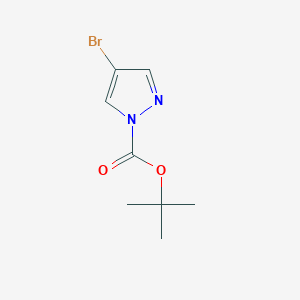
![6-Bromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1521726.png)
![2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1521727.png)
